3-Iodopicolinic acid
Overview
Description
3-Iodopicolinic acid, also known as 3-Iodopyridine-2-carboxylic acid, is an organic compound that belongs to the family of pyridinecarboxylic acids . It has a molecular formula of C6H4INO2 and a molecular weight of 249 . The molecule contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . In the first stage, 2,2,6,6-tetramethylpiperidine is combined with n-butyllithium in tetrahydrofuran at temperatures ranging from -78 to 30℃ for 0.5 hours. In the second stage, iodine is added to the reaction mixture in tetrahydrofuran at 20℃ for 1 hour . The yield of this reaction is reported to be 66% .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring substituted with an iodine atom at the 3-position and a carboxylic acid group at the 2-position . The molecule contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .
Physical and Chemical Properties Analysis
This compound is a yellowish-brown solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not well-documented in the literature.
Safety and Hazards
The safety data sheet for 3-Iodopicolinic acid indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in accordance with good industrial hygiene and safety practice, and to wash hands before and after use .
Mechanism of Action
Target of Action
The primary target of 3-Iodopicolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the disruption of processes that are crucial for the survival and replication of certain cells and viruses .
Biochemical Pathways
This compound affects the kynurenine pathway, which is a major route of tryptophan catabolism . The compound’s interaction with ZFPs can influence this pathway and its downstream effects, potentially leading to altered immune responses .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory impact on ZFPs . By disrupting the function of these proteins, this compound can interfere with processes such as viral replication and packaging, as well as normal cell homeostatic functions .
Properties
IUPAC Name |
3-iodopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPSOUHMLHTKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460229 | |
Record name | 3-Iodopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73841-32-4 | |
Record name | 3-Iodopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-iodopicolinic acid utilized in the synthesis of these constrained analogues?
A1: The provided research demonstrates the use of this compound derivatives as key starting materials. [] Specifically, 4-chloro-2-iodopicolinanilides are reacted with sodium salts of allyl alcohol or propargyl alcohol to introduce allyloxy or propargyloxy groups at the 4-position, respectively. These intermediates then undergo a free radical cyclization reaction, facilitated by tri-n-butyltin hydride and radical trapping agents, to yield the desired 2,3-dihydrofuro[3,2-c]pyridine-4-carboxylic acid derivatives. These derivatives serve as crucial building blocks for constructing the final conformationally constrained analogues of homoquinolinic acid. []
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